Pantinin-2
Description
Pantinin-2 is a bioactive compound of emerging interest in pharmacological and chemical research. Comparative analyses often rely on structural analogs or compounds with overlapping functional groups, such as Zygocaperoside and Isorhamnetin-3-O glycoside, which share methodologies for isolation and characterization .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
IFGAIWKGISSLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectroscopic Elucidation
Pantinin-2’s structural determination likely follows protocols analogous to those used for related compounds. For example:
- Zygocaperoside and Isorhamnetin-3-O glycoside were isolated using chromatography and structurally characterized via UV, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $ spectroscopy .
- This compound hypothetically exhibits distinct NMR shifts due to variations in substituents, such as hydroxyl or glycosidic groups.
Table 1: Comparative NMR Data of this compound and Analogous Compounds
Note: Data for this compound inferred from spectral patterns in and .
Molecular Similarity and Substructure Analysis
Frequent substructure mining (FSM), as described in , reveals that compounds like this compound may share core motifs (e.g., glycosides or terpenoid backbones) with carcinogenic or therapeutic agents. For instance:
- This compound could contain a triterpenoid scaffold, similar to Zygocaperoside, but with divergent oxidation states influencing bioactivity .
Bioactivity and Pharmacological Profiles
Toxicity and Therapeutic Potential
- Zygocaperoside shows moderate cytotoxicity in cancer cell lines, attributed to its terpenoid core .
- Isorhamnetin-3-O glycoside exhibits antioxidant and anti-inflammatory properties due to flavonoid moieties .
Table 2: Bioactivity Comparison
Cheminformatics and Database Comparisons
KLSD Database Insights
The KLSD platform (–4) catalogs kinase inhibitors and their bioactivity data.
Challenges in Data Extraction
Chemical patents () often lack standardized tables for novel compounds like this compound, complicating large-scale comparisons. However, methodologies from and enable predictive modeling of substructure-activity relationships.
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